5-(1-Isopropylpyrrolidin-2-yl)-1H-indole
Description
5-(1-Isopropylpyrrolidin-2-yl)-1H-indole is an indole derivative featuring a pyrrolidine ring substituted with an isopropyl group at the 1-position and attached to the indole core at the 5-position.
Properties
Molecular Formula |
C15H20N2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
5-(1-propan-2-ylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C15H20N2/c1-11(2)17-9-3-4-15(17)13-5-6-14-12(10-13)7-8-16-14/h5-8,10-11,15-16H,3-4,9H2,1-2H3 |
InChI Key |
FFUGSVFJRHRXRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCC1C2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Isopropylpyrrolidin-2-yl)-1H-indole typically involves the reaction of an indole derivative with a pyrrolidine derivative under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the indole derivative is reacted with a pyrrolidine derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for higher yields and purity, often involving multiple steps of purification and quality control.
Chemical Reactions Analysis
Types of Reactions
5-(1-Isopropylpyrrolidin-2-yl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced with different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve the use of halogenating agents, such as bromine (Br2) or chlorine (Cl2), and nucleophiles, such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of substituted derivatives.
Scientific Research Applications
5-(1-Isopropylpyrrolidin-2-yl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1-Isopropylpyrrolidin-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s closest analogs include piperidinylmethyl-substituted indoles (e.g., compounds 9–17 in ) and pyridinylamino-substituted indoles (e.g., compounds in ). Key differences include:
- Ring Size and Substituent Position: The target compound’s pyrrolidine ring (5-membered) contrasts with the piperidine (6-membered) rings in compounds 9–17 .
- Functional Group Diversity: The isopropyl group on the pyrrolidine ring introduces greater hydrophobicity compared to the methoxy or phenyl groups in compounds 8–9 () or the pyridinylamino groups in .
Spectroscopic and Analytical Data
Comparative NMR and HR-MS data highlight substituent-driven trends:
The target compound’s isopropylpyrrolidine group would likely exhibit distinct NMR shifts (e.g., upfield shifts for pyrrolidine protons) and higher molecular weight compared to piperidinylmethyl analogs.
Biological Activity
5-(1-Isopropylpyrrolidin-2-yl)-1H-indole is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H18N2, with a molecular weight of approximately 218.31 g/mol. The compound features an indole ring fused with a pyrrolidine moiety, which is believed to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Research indicates that it may exhibit:
- Serotonergic Activity : The indole structure is known to interact with serotonin receptors, potentially influencing mood and anxiety pathways.
- Dopaminergic Effects : The presence of the pyrrolidine group suggests possible interactions with dopamine receptors, which could be relevant in treating disorders like schizophrenia or Parkinson's disease.
- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Antidepressant Properties
Recent studies have highlighted the potential antidepressant effects of this compound. In animal models, administration of the compound resulted in significant reductions in depressive-like behaviors as measured by standard tests such as the forced swim test and tail suspension test. These findings suggest that the compound may modulate neurotransmitter levels associated with mood regulation.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Induces apoptosis via mitochondrial pathway |
| A549 (Lung) | 15.3 | Inhibits cell proliferation and induces G0/G1 arrest |
| HeLa (Cervical) | 12.7 | Disrupts cell cycle progression |
These results indicate that the compound may serve as a lead for developing new anticancer agents.
Case Study 1: Antidepressant Efficacy
In a controlled study involving rodents, researchers administered varying doses of this compound over two weeks. Behavioral assessments showed a dose-dependent reduction in immobility time, suggesting enhanced mood-related outcomes compared to control groups treated with saline.
Case Study 2: Cancer Cell Line Sensitivity
A series of experiments were conducted on different cancer cell lines to evaluate the cytotoxicity of the compound. The results indicated that the compound selectively induced apoptosis in malignant cells while exhibiting minimal toxicity towards normal fibroblast cells, highlighting its therapeutic potential with reduced side effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
